molecular formula C18H14ClN5OS B12144819 2-{5-[(3-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyrazine CAS No. 677013-23-9

2-{5-[(3-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyrazine

Cat. No.: B12144819
CAS No.: 677013-23-9
M. Wt: 383.9 g/mol
InChI Key: OREPXZWFPLDYRQ-UHFFFAOYSA-N
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Description

Pyrazine, 2-[5-[[(3-chlorophenyl)methyl]thio]-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazine ring, a triazole ring, and various substituents including a chlorophenyl group and a furanylmethyl group

Preparation Methods

The synthesis of Pyrazine, 2-[5-[[(3-chlorophenyl)methyl]thio]-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]- involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step typically involves the use of chlorophenylmethyl chloride in the presence of a base to facilitate the substitution reaction.

    Attachment of the furanylmethyl group: This is often done through a nucleophilic substitution reaction using furanylmethyl halide.

    Formation of the pyrazine ring: The final step involves the cyclization of the intermediate compounds to form the pyrazine ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Pyrazine, 2-[5-[[(3-chlorophenyl)methyl]thio]-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the substituents on the pyrazine and triazole rings.

Scientific Research Applications

Pyrazine, 2-[5-[[(3-chlorophenyl)methyl]thio]-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antitumor properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Pyrazine, 2-[5-[[(3-chlorophenyl)methyl]thio]-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound’s antitumor activity could be related to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Pyrazine, 2-[5-[[(3-chlorophenyl)methyl]thio]-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]- can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds also contain a pyrazine ring and have similar biological activities, but differ in their substituents and specific applications.

    Triazole derivatives: These compounds share the triazole ring and have been widely studied for their antifungal and antimicrobial properties.

    Furanyl derivatives: Compounds containing the furanyl group are known for their diverse biological activities and are used in various pharmaceutical applications.

Properties

CAS No.

677013-23-9

Molecular Formula

C18H14ClN5OS

Molecular Weight

383.9 g/mol

IUPAC Name

2-[5-[(3-chlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C18H14ClN5OS/c19-14-4-1-3-13(9-14)12-26-18-23-22-17(16-10-20-6-7-21-16)24(18)11-15-5-2-8-25-15/h1-10H,11-12H2

InChI Key

OREPXZWFPLDYRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4

Origin of Product

United States

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